REACTION_CXSMILES
|
C(O[CH2:5][CH2:6][C:7](=O)[CH3:8])(=O)C.[CH3:10][O-:11].[Na+]>CO>[CH3:5][C:6]1[C:10](=[O:11])[CH:7]([CH3:8])[CH2:6][CH2:5][C:7]=1[CH3:8] |f:1.2|
|
Name
|
|
Quantity
|
130 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCCC(C)=O
|
Name
|
sodium methylate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
while stirring into 400 g of boiling diethyl ketone at such a rate that the reaction mixture
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
are dripped in the course of one hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
from separate supply vessels
|
Type
|
TEMPERATURE
|
Details
|
The whole is then heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for another hour
|
Type
|
FILTRATION
|
Details
|
Deposited sodium acetate is filtered off
|
Type
|
DISTILLATION
|
Details
|
the filtrate is subjected to fractional distillation
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1C(C(CCC1C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 81 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |